molecular formula C12H14N4O B12093455 2-(4-Amino-1H-pyrazol-1-YL)-N-benzylacetamide

2-(4-Amino-1H-pyrazol-1-YL)-N-benzylacetamide

Cat. No.: B12093455
M. Wt: 230.27 g/mol
InChI Key: NSNTZFLNPJIQAZ-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-YL)-N-benzylacetamide is a chemical compound that features a pyrazole ring substituted with an amino group and an acetamide group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-YL)-N-benzylacetamide typically involves the reaction of 4-amino-1H-pyrazole with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbonyl carbon of benzyl chloroacetate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-YL)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and appropriate solvents like dichloromethane (CH2Cl2).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-YL)-N-benzylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-pyrazol-1-YL)-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1H-pyrazol-1-YL)ethanol
  • 2-(4-Amino-1H-pyrazol-1-YL)acetic acid
  • 3-(Phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione

Uniqueness

2-(4-Amino-1H-pyrazol-1-YL)-N-benzylacetamide is unique due to the presence of both the benzyl and acetamide groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-benzylacetamide

InChI

InChI=1S/C12H14N4O/c13-11-7-15-16(8-11)9-12(17)14-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9,13H2,(H,14,17)

InChI Key

NSNTZFLNPJIQAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C=N2)N

Origin of Product

United States

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